Physicochemical and Synthetic Profiling of (4-Bromo-2,5-difluorophenyl)methanamine Hydrochloride
Physicochemical and Synthetic Profiling of (4-Bromo-2,5-difluorophenyl)methanamine Hydrochloride
Executive Summary
(4-Bromo-2,5-difluorophenyl)methanamine hydrochloride—also cataloged under the synonym 4-bromo-2,5-difluorobenzylamine hydrochloride—is a highly functionalized, bifunctional organic building block[1]. With the CAS Registry Number 1256276-39-7 (and its alternate 2059988-69-9)[1][2], this compound is uniquely positioned at the intersection of structural rigidity and orthogonal reactivity. It serves as a critical linchpin in medicinal chemistry, particularly in the synthesis of complex therapeutics such as ALX receptor and FPRL2 agonists for inflammatory diseases[3].
Unlike rigid templates, this whitepaper is structured to dissect the causality behind the molecule's physicochemical behavior, translating raw data into actionable synthetic workflows and pharmacokinetic insights for drug development professionals.
Structural & Electronic Profiling
The physical properties of (4-Bromo-2,5-difluorophenyl)methanamine hydrochloride are dictated by the push-pull electronic dynamics between its cationic ammonium group and its electron-withdrawing halogen array.
Quantitative Data Summary
| Parameter | Value | Causality / Significance |
| Molecular Formula | C₇H₇BrF₂N·HCl | Defines the salt form; requires neutralization for amine reactivity. |
| Molecular Weight | 258.49 g/mol | 4[4] |
| Physical State | Crystalline Solid | High melting point typical of benzylammonium chlorides. |
| Solubility | High in H₂O, MeOH | The hydrochloride salt ensures high polarity and solvation in protic media. |
| Base pKₐ (Est.) | 8.2 – 8.6 | Lower than unsubstituted benzylamine due to halogen inductive effects. |
| Isotopic Signature | m/z 222 / 224 | 1:1 doublet in LC-MS [M+H]⁺ due to ⁷⁹Br and ⁸¹Br isotopes. |
The Causality of pKₐ Modulation
Unsubstituted benzylamine exhibits a pKₐ of 9.33, existing almost entirely in the cationic form at physiological pH (7.4)[5][6]. However, the introduction of two highly electronegative fluorine atoms at the 2- and 5-positions exerts a strong inductive electron-withdrawing effect (-I) through the aromatic sigma-bond framework. This pulls electron density away from the benzylic carbon, destabilizing the positive charge on the adjacent ammonium ion. Consequently, the pKₐ of the conjugate acid is lowered. In drug design, this calculated pKₐ shift increases the fraction of neutral, un-ionized molecules at pH 7.4, significantly enhancing passive membrane permeability and oral bioavailability.
Orthogonal Reactivity & Synthetic Workflows
The strategic value of this molecule lies in its dual reactivity centers. The primary amine can participate in nucleophilic acyl substitutions, while the aryl bromide is primed for palladium-catalyzed cross-coupling reactions.
Caption: Orthogonal reactivity pathways of (4-Bromo-2,5-difluorophenyl)methanamine hydrochloride.
Protocol 1: Self-Validating Amide Coupling
Because the electron-withdrawing fluorines slightly reduce the nucleophilicity of the amine, highly efficient coupling reagents like HATU are required to prevent stalled reactions.
Step-by-Step Methodology:
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Preparation: Dissolve 1.0 equivalent of the target carboxylic acid in anhydrous N,N-dimethylformamide (DMF) to a 0.2 M concentration.
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Activation: Add 1.2 equivalents of HATU. Stir for 10 minutes at room temperature to form the highly reactive HOAt ester.
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Neutralization & Coupling: Add 1.1 equivalents of (4-Bromo-2,5-difluorophenyl)methanamine hydrochloride, followed immediately by 3.0 equivalents of N,N-diisopropylethylamine (DIPEA).
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Causality Insight: The first equivalent of DIPEA strictly neutralizes the HCl salt, liberating the nucleophilic free base. The remaining 2.0 equivalents maintain the basic environment required to drive the coupling and neutralize the acidic byproducts of HATU.
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-
Validation: Monitor via LC-MS. The reaction is a self-validating system: the disappearance of the distinct 1:1 bromine isotopic doublet (m/z 222/224) of the starting material confirms complete consumption of the amine.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
Step-by-Step Methodology:
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Amine Protection (Critical): Prior to cross-coupling, protect the primary amine with a Boc group using Boc₂O and Triethylamine in Dichloromethane.
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Causality Insight: Free primary amines can aggressively coordinate with palladium, poisoning the catalyst, or undergo competing Buchwald-Hartwig amination. Protection ensures absolute chemoselectivity at the C-Br bond.
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Reaction Setup: Combine the Boc-protected intermediate (1.0 eq), an aryl boronic acid (1.5 eq), and K₂CO₃ (3.0 eq) in a degassed mixture of 1,4-Dioxane/H₂O (4:1).
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Causality Insight: The biphasic solvent system is mandatory. Water dissolves the inorganic base to form the active boronate species, while dioxane solubilizes the highly lipophilic bromobenzyl intermediate.
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Catalyst Addition: Add 0.05 equivalents of Pd(dppf)Cl₂ under an inert argon atmosphere. Heat to 90 °C for 4 hours.
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Validation: Utilize ¹⁹F NMR for reaction tracking. The substitution of the heavy bromine atom alters the electronic environment of the adjacent fluorine (F-5), resulting in a distinct chemical shift that confirms successful C-C bond formation orthogonally to mass spectrometry.
Pharmacokinetic Implications in Drug Design
Incorporating the 4-bromo-2,5-difluorobenzyl moiety into a pharmacophore dramatically alters its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
Caption: Mechanistic impact of halogenation on metabolic stability and target affinity.
Causality of Metabolic Stability and Target Affinity
Cytochrome P450 (CYP) enzymes in the liver typically oxidize electron-rich aromatic rings at the ortho and para positions relative to activating groups. By occupying the 2- and 5-positions with fluorine atoms, the aromatic ring is electronically deactivated and sterically blocked from CYP-mediated hydroxylation. Furthermore, the highly stable C-F bond resists metabolic cleavage.
Simultaneously, the bromine atom at the 4-position significantly increases the overall lipophilicity (LogP) of the molecule. Bromine's large van der Waals radius and polarizability drive deeper insertion into hydrophobic binding pockets of target receptors (such as the ALX receptor, where this specific moiety has proven highly efficacious)[3].
Safety and Handling Standards
According to standard GHS classifications for this building block, the compound causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H336)[1][2]. Due to the fine crystalline nature of the hydrochloride salt, inhalation of the dust is a primary exposure route. Standard PPE (nitrile gloves, tightly sealed safety goggles) and operation strictly within a certified fume hood are mandatory for all described protocols.
References
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NextSDS. "4-Bromo-2,5-difluorobenzylamine hydrochloride — Chemical Substance Information." 1
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NextSDS. "(4-bromo-2,5-difluorophenyl)methanamine hydrochloride — Chemical Substance Information." 2
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Konoscience. "(4-Bromo-2,5-difluorophenyl)methanamine hydrochloride - CAS:2059988-69-9." 4
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Grokipedia. "Benzylamine - Physical and Chemical Properties." 5
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ECHEMI. "100-46-9, Benzylamine Formula and Environmental Fate." 6
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Google Patents. "WO2010134014A1 - Bridged spiro[7] heptane derivatives as alx receptor and/or fprl2 agonists." 3
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- 4. (4-Bromo-2,5-difluorophenyl)methanamine hydrochloride - CAS:2059988-69-9 - 北京欣恒研科技有限公司 [konoscience.com]
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